(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine
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Overview
Description
(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is a chemical compound with the molecular formula C16H26N2O2 and a molecular weight of 278.4. This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzyl chloride with 1-ethyl-2-pyrrolidinemethanamine under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the amine group, converting it to a secondary or tertiary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or thiols. Common reagents for these reactions include sodium iodide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 3,4-dimethoxybenzaldehyde, while reduction with sodium borohydride may produce a secondary amine derivative .
Scientific Research Applications
(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: In biological studies, the compound can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine can be compared with other similar compounds, such as:
(3,4-Dimethoxyphenethylamine): This compound shares the 3,4-dimethoxybenzyl moiety but differs in the amine structure, leading to different chemical and pharmacological properties.
(1-Ethyl-2-pyrrolidinone): While this compound contains the pyrrolidine ring, it lacks the benzyl and methoxy groups, resulting in distinct reactivity and applications.
(3,4-Methylenedioxyamphetamine): This compound has a similar aromatic structure but includes a methylenedioxy group, which significantly alters its chemical behavior and biological activity.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18-9-5-6-14(18)12-17-11-13-7-8-15(19-2)16(10-13)20-3/h7-8,10,14,17H,4-6,9,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXMCNKCFRLGIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.